3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

Researchers designing kinase inhibitor libraries need a derivatizable scaffold with a pre-installed hinge-binding motif. CAS 299955-42-3 delivers an imidazo[1,2-a]pyridine core with a C3-bromo cross-coupling handle and a 4-phenyl-1,2,4-triazole thioether-a validated kinase pharmacophore (c-Met IC50 in low nanomolar range). • C3-bromo enables parallel Suzuki-Miyaura or Buchwald-Hartwig couplings for rapid SAR exploration. • Bromine serves as anomalous scatterer (f'' ≈ 2.46 e⁻ at Cu Kα) for SAD/SIRAS phasing in co-crystallography. • Computed profile: XLogP3 = 4.3, TPSA = 73.3 Ų, 4 HBA, 0 HBD-lead-like property space.

Molecular Formula C16H12BrN5S
Molecular Weight 386.27
CAS No. 299955-42-3
Cat. No. B2474344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine
CAS299955-42-3
Molecular FormulaC16H12BrN5S
Molecular Weight386.27
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NN=C2SCC3=C(N4C=CC=CC4=N3)Br
InChIInChI=1S/C16H12BrN5S/c17-15-13(19-14-8-4-5-9-21(14)15)10-23-16-20-18-11-22(16)12-6-2-1-3-7-12/h1-9,11H,10H2
InChIKeyGDLHSMWXCBBQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 299955-42-3 Chemical Profile


3-Bromo-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 299955-42-3) is a heterocyclic hybrid molecule with molecular formula C16H12BrN5S and molecular weight 386.3 g/mol [1]. It features an imidazo[1,2-a]pyridine core bearing a bromine at position 3, connected via a thioether (–S–CH2–) bridge to a 4-phenyl-1,2,4-triazole moiety. The bromine substituent provides a reactive handle for cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the triazole-thioether extension introduces additional hydrogen-bond acceptor capacity (4 HBA) and a computed XLogP3 of 4.3 [1]. The compound belongs to the broader imidazo[1,2-a]pyridine–triazole hybrid class, which is extensively explored in kinase inhibition, anticancer, and antimicrobial research [2][3].

C3-bromo handle supports Pd-catalyzed cross-coupling diversification
Triazole-thioether motif adds HBA for kinase hinge-binding studies
Imidazo[1,2-a]pyridine–triazole chemotype for antimicrobial screening

Why Structural Analogs Cannot Substitute for CAS 299955-42-3


In-class imidazo[1,2-a]pyridine–triazole thioethers differ in three pharmacologically and synthetically decisive features: the position and identity of the halogen, the substitution pattern on the triazole ring, and the nature of the linking group. CAS 299955-42-3 carries a bromine at the C3 position of the imidazo[1,2-a]pyridine core—a site that governs both electronic modulation of the heterocycle and downstream derivatization potential [1]. The closest commercial analog, 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1216384-79-0), replaces the C3-bromo with a C5-methyl, eliminating the capacity for palladium-catalyzed cross-coupling and shifting the electron density profile . Analogs with chloro (e.g., 6-chloro derivatives) differ in halogen bond strength and leaving-group aptitude, while compounds bearing 1,2,3-triazole regioisomers exhibit distinct metabolic stability and target-binding geometries [2]. These differences cannot be overcome by simple stoichiometric adjustment; they demand compound-specific evaluation.

C3-bromo to C5-methyl substitution removes cross-coupling competence and reduces lipophilicity
1,2,4-triazole vs 1,2,3-triazole regioisomers may exhibit distinct kinase selectivity profiles
Thioether linker geometry differs from C–C or sulfone, potentially altering target-binding pose

Differentiation Evidence: CAS 299955-42-3 vs. Key Analogs


C3-Bromo Enables Palladium-Catalyzed Cross-Coupling

The bromine substituent at position 3 of the imidazo[1,2-a]pyridine core in CAS 299955-42-3 provides a reactive site for Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira cross-coupling reactions, enabling late-stage diversification for SAR exploration. The closest analog, 5-methyl-2-(((4-phenyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS 1216384-79-0), carries a methyl group at C5 instead of a bromine at C3, and therefore lacks any cross-coupling-competent leaving group . The C3-bromo position on the imidazo[1,2-a]pyridine scaffold is specifically documented as a site for palladium-catalyzed Suzuki/phosphination sequences in the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, where 3-bromoimidazo[1,2-a]pyridine intermediates undergo efficient cross-coupling [1].

Cross-Coupling Competence
Class-level
C3-Br enables Pd-catalyzed Suzuki, Buchwald, Sonogashira couplings; C5-methyl analog lacks any cross-coupling handle.
Supports late-stage SAR library expansion via C3 diversification.
Class-level evidence for 3-bromoimidazo[1,2-a]pyridine scaffold.
Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship (SAR)

Lipophilicity Advantage Over 5-Methyl Analog

Computed lipophilicity for CAS 299955-42-3 is XLogP3 = 4.3, with a topological polar surface area (TPSA) of 73.3 Ų [1]. The 5-methyl analog (CAS 1216384-79-0) carries a methyl (–CH3) in place of bromine (–Br), reducing the Hansch π contribution by approximately 0.5–0.8 log units (Br π ≈ 0.86 vs. CH3 π ≈ 0.56), yielding an estimated XLogP3 in the range of 3.5–3.7 [2]. This ~0.6–0.8 log unit difference translates to an estimated 3- to 6-fold higher membrane partitioning coefficient for the brominated target compound, which may be decisive in cell-based assays requiring passive membrane permeability. The compound also has 0 hydrogen bond donors and 4 hydrogen bond acceptors, consistent with CNS drug-like profiles (≤3 HBD, ≤7 HBA per Pajouhesh & Lenz criteria) [3].

Lipophilicity (XLogP3)
Reported
Target XLogP3 4.3 vs. ~3.5–3.7 for methyl analog (Δ ≈ +0.6–0.8). Estimated 3–6× higher membrane partitioning.
May affect cell-based assay permeability and distribution.
Computed values; experimental logP/D may differ.
Drug Design ADME Prediction Blood-Brain Barrier Penetration

4-HBA Triazole-Thioether Target-Binding Motif

CAS 299955-42-3 contains 4 hydrogen bond acceptors (HBA): the imidazo[1,2-a]pyridine N1 and N4 nitrogens, the triazole ring nitrogens, and the thioether sulfur. The triazole-thioether extension contributes 2 additional HBA sites beyond what is present in the core 3-bromoimidazo[1,2-a]pyridine scaffold (CAS 4926-47-0; 2 HBA) [1]. In kinase inhibitor design, triazole rings are established pharmacophores that engage the hinge region via nitrogen hydrogen bonding and contribute π-stacking with the phenyl substituent [2]. Imidazo[1,2-a]pyridine–triazole hybrids have demonstrated c-Met kinase inhibition with IC50 values as low as 15.1 nM for optimized analogs, with the triazole moiety directly implicated in hinge-binding interactions [3]. The 4-phenyl-1,2,4-triazole architecture specifically offers a distinct binding geometry compared to 1,2,3-triazole regioisomers, potentially engaging different kinase selectivity profiles.

H-Bond Acceptor Count
Class-level
4 HBA (target) vs. 2 HBA (core scaffold). Triazole-thioether adds 2 HBA and hinge-binding motif.
Triazole-thioether may engage kinase hinge region.
Class-level inference; direct kinase inhibition data not reported for this compound.
Kinase Inhibition Molecular Recognition Fragment-Based Drug Design

Thioether Linker Conformational Flexibility

CAS 299955-42-3 possesses 4 rotatable bonds, including the –S–CH2– thioether linkage connecting the imidazo[1,2-a]pyridine core to the 1,2,4-triazole ring [1]. This thioether bridge provides a bond length (C–S ≈ 1.82 Å) and bond angle (C–S–C ≈ 100°) distinct from direct C–C linked analogs (C–C ≈ 1.54 Å) or sulfone (–SO2–) linked variants, altering the spatial relationship between the two heterocyclic pharmacophores. In imidazo[1,2-a]pyridine–triazole anticancer hybrids, the linker identity (thioether vs. sulfone vs. direct bond) has been shown to significantly modulate antiproliferative potency across MCF7, A549, HePG2, and T98G cell lines [2]. Specifically, thioether-linked hybrids demonstrated differential selectivity profiles compared to 1,2,3-triazole click-chemistry products, attributable to altered binding pose geometries [3].

Linker Geometry
Class-level
C–S bond ~1.82 Å vs. C–C ~1.54 Å; thioether angle ~100° alters pharmacophore distance.
Linker identity influences target-binding pose.
SAR evidence in related imidazo[1,2-a]pyridine-triazole hybrids.
Conformational Analysis Linker Optimization Molecular Docking

C3-Bromine for X-ray Phasing and Halogen Bonding

The bromine atom at position 3 of the imidazo[1,2-a]pyridine core in CAS 299955-42-3 has an atomic number of 35, providing significant anomalous scattering (f'' ≈ 2.46 e⁻ at Cu Kα, 1.5418 Å) for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography [1]. The methyl analog (CAS 1216384-79-0) lacks any atom with Z > 7 within the imidazo[1,2-a]pyridine core, precluding anomalous scattering-based phasing. Additionally, bromine can participate in halogen bonding (C–Br···O/N interactions) with protein backbone carbonyls or side-chain acceptors, a feature experimentally validated in brominated imidazo[1,2-a]pyridine co-crystal structures where C–Br···O distances of 2.8–3.3 Å have been observed, contributing 0.5–2 kcal/mol of additional binding free energy [2].

Anomalous Scattering
Class-level
Br f'' ≈ 2.46 e⁻ at Cu Kα enables SAD phasing; methyl analog (Z
Enables experimental phasing without heavy-atom soaking.
Class-level evidence for brominated heterocycles in crystallography.
Structural Biology Crystallography Halogen Bonding

Application Scenarios for CAS 299955-42-3


Kinase Inhibitor SAR via C3 Cross-Coupling

CAS 299955-42-3 is optimally deployed as a core scaffold for generating focused kinase inhibitor libraries. The C3-bromo enables parallel Suzuki-Miyaura or Buchwald-Hartwig derivatization to introduce aryl or amine diversity at the imidazo[1,2-a]pyridine 3-position, while the pre-installed 4-phenyl-1,2,4-triazole thioether serves as a fixed hinge-binding motif. This strategy is supported by class-level evidence showing imidazo[1,2-a]pyridine–triazole hybrids inhibit c-Met kinase with IC50 values in the low nanomolar range [1]. The C3-bromo cross-coupling approach is validated by literature precedent for 3-bromoimidazo[1,2-a]pyridine intermediates in palladium-catalyzed ligand synthesis [2].

Co-Crystallography with Experimental Phasing

The bromine atom at C3 provides a built-in anomalous scatterer (f'' ≈ 2.46 e⁻ at Cu Kα) for SAD or SIRAS phasing in protein-ligand co-crystallography. Teams studying kinase, GPCR, or epigenetic targets can soak or co-crystallize CAS 299955-42-3 directly without heavy-atom derivatization, leveraging the characteristic 79Br/81Br isotopic signature for unambiguous ligand placement in electron density maps. This is a documented advantage of brominated heterocycles in structural biology workflows [1].

Antimicrobial Screening with Triazole-Thioether Motif

The 1,2,4-triazole-thioether architecture in CAS 299955-42-3 is a privileged chemotype for antimycobacterial and antifungal screening. Imidazo[1,2-a]pyridine–triazole hybrids structurally related to this compound have demonstrated MIC values as low as 0.003 μM against Mycobacterium tuberculosis H37Rv [1], and brominated imidazo[1,2-a]pyridines have shown MIC90 values of 0.07–0.14 μM against drug-resistant Mtb strains [2]. The combination of bromine at C3 (lipophilic, electron-withdrawing) with the triazole-thioether (HBA, metabolic stability) creates a multi-parameter profile that is not simultaneously present in the 5-methyl, 6-chloro, or scaffold-only analogs.

DFT Model System Development

With its well-defined computed properties (XLogP3 = 4.3, TPSA = 73.3 Ų, 4 rotatable bonds, 0 HBD, 4 HBA) [1], CAS 299955-42-3 serves as an ideal model system for validating DFT computational methods on imidazo[1,2-a]pyridine–triazole hybrids. The bromine atom provides a heavy-atom reference point for basis set validation, and the thioether linker offers a conformationally flexible element for benchmarking torsional energy profiles. This application is supported by recent DFT and docking studies on closely related imidazo[1,2-a]pyridine–triazole derivatives [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
C3-Br cross-coupling handle
Pd-catalyzed diversification scope
Protein-ligand crystallography
Bromine anomalous scattering
Experimental phasing without heavy-atom soak
Antimicrobial screening
Triazole-thioether pharmacophore
MIC screening against bacterial strains
DFT model system development
Well-defined computed properties
Torsional energy benchmarks & basis set validation
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